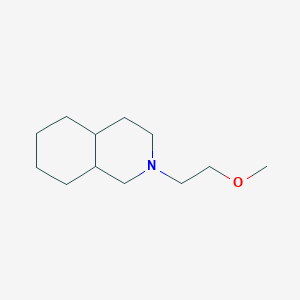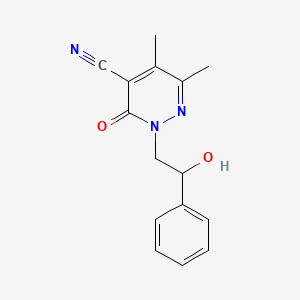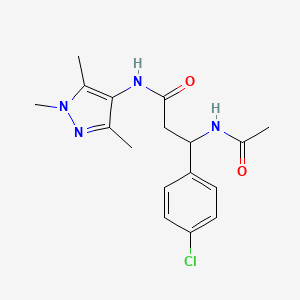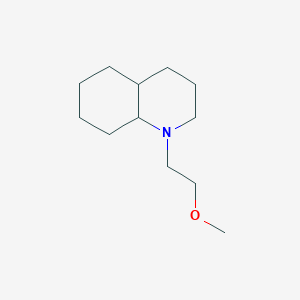
3-Methyl-1-(2-pyridin-4-ylpyrrolidin-1-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-(2-pyridin-4-ylpyrrolidin-1-yl)butan-1-one, also known as MPHP, is a synthetic cathinone that belongs to the pyrrolidinophenone class of compounds. It is a potent psychostimulant that has gained popularity in the recreational drug market due to its euphoric and stimulant effects. However, its potential as a research chemical has also been recognized, and it has been used in scientific studies to investigate its mechanism of action and potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 3-Methyl-1-(2-pyridin-4-ylpyrrolidin-1-yl)butan-1-one is not fully understood, but it is thought to act as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, which is responsible for its stimulant and euphoric effects.
Biochemical and Physiological Effects:
3-Methyl-1-(2-pyridin-4-ylpyrrolidin-1-yl)butan-1-one has been found to have a number of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause vasoconstriction. It also increases the release of dopamine, norepinephrine, and serotonin in the brain, which is responsible for its stimulant and euphoric effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-Methyl-1-(2-pyridin-4-ylpyrrolidin-1-yl)butan-1-one has a number of advantages and limitations for lab experiments. Its potency and selectivity make it a useful tool for investigating the role of dopamine, norepinephrine, and serotonin in the brain. However, its potential for abuse and toxicity means that caution must be taken when handling and using it in experiments.
Orientations Futures
There are a number of future directions for research on 3-Methyl-1-(2-pyridin-4-ylpyrrolidin-1-yl)butan-1-one. One area of interest is its potential as a treatment for addiction, particularly cocaine addiction. Another area of interest is its potential as an antidepressant, as it has been shown to increase serotonin and dopamine levels in the brain. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
3-Methyl-1-(2-pyridin-4-ylpyrrolidin-1-yl)butan-1-one can be synthesized through a multi-step process that involves the reaction of pyrrolidine with 4-pyridinecarboxaldehyde to form the intermediate 2-pyridin-4-ylpyrrolidine. This intermediate is then reacted with 3-methylbutanone to form the final product, 3-Methyl-1-(2-pyridin-4-ylpyrrolidin-1-yl)butan-1-one.
Applications De Recherche Scientifique
3-Methyl-1-(2-pyridin-4-ylpyrrolidin-1-yl)butan-1-one has been used in scientific research to investigate its potential as a therapeutic agent for various conditions. One study found that it had potential as an antidepressant, as it was able to increase serotonin and dopamine levels in the brain. Another study found that it had potential as a treatment for cocaine addiction, as it was able to reduce cocaine self-administration in rats.
Propriétés
IUPAC Name |
3-methyl-1-(2-pyridin-4-ylpyrrolidin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11(2)10-14(17)16-9-3-4-13(16)12-5-7-15-8-6-12/h5-8,11,13H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYFPBFWKFLFPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCCC1C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(2-pyridin-4-ylpyrrolidin-1-yl)butan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-5-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516751.png)




![2-[(4-Tert-butylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7516787.png)
![1,3,5-trimethyl-N-[1-(2-methylphenyl)ethyl]pyrazole-4-carboxamide](/img/structure/B7516788.png)

![N-[1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-oxopropan-2-yl]-4-chlorobenzenesulfonamide](/img/structure/B7516819.png)
![2-[Methyl(1-thiophen-2-ylethyl)amino]acetamide](/img/structure/B7516822.png)

![(2,5-Dimethylfuran-3-yl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7516837.png)